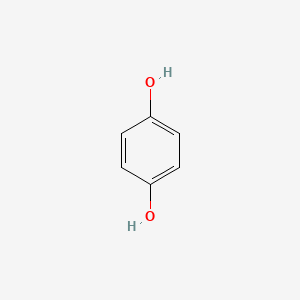
Hydroquinone
Cat. No. B1673460
Key on ui cas rn:
123-31-9
M. Wt: 110.11 g/mol
InChI Key: QIGBRXMKCJKVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04396783
Procedure details


A 10-liter reactor as for the previous Example is charged with 4,255.8 g of phenol, 813 g of water and 42 g of titanium silicalite. As the system has reached its thermal equilibrium, there are added 675.2 g of 60% H2O2. After three hours of reaction there are obtained 250 g of pyrocatechol, 318 g of hydroquinone and 157 g of tarry by-products.



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:8]O>[Ti].O>[C:1]1([C:6](=[CH:5][CH:4]=[CH:3][CH:2]=1)[OH:8])[OH:7].[C:1]1([CH:6]=[CH:5][C:4]([OH:8])=[CH:3][CH:2]=1)[OH:7]
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After three hours of reaction
|
|
Duration
|
3 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 250 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 318 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

